molecular formula C23H23N3O4 B4036090 2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Cat. No.: B4036090
M. Wt: 405.4 g/mol
InChI Key: NTMIUMKDFSLBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.16885622 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activities in Asymmetric Hydrogenation

This compound has been utilized as a ligand in rhodium complexes for asymmetric hydrogenation of functionalized alkenes. These complexes showed excellent enantioselectivities and high catalytic activities in the hydrogenation process, which is critical for the preparation of chiral pharmaceutical ingredients. This highlights its potential use in the synthesis of amino acids or secondary amine components in pharmaceuticals (Imamoto et al., 2012).

Potential as Anticancer Agents

Research has shown that derivatives of this compound can act as novel PI3K inhibitors and anticancer agents. The antiproliferative activities of these derivatives were evaluated against various human cancer cell lines, demonstrating significant inhibition of the PI3K/AKT/mTOR pathway and tumor growth. This suggests its promising role in cancer treatment (Shao et al., 2014).

Synthesis of Novel Derivatives

A facile synthesis method has been developed for a series of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives. These derivatives, derived from the main compound, could have various applications due to their unique structural properties (Gao et al., 2011).

Synthesis of Heterocyclic Carboxamides for Antipsychotic Agents

Heterocyclic analogs of this compound were synthesized and evaluated as potential antipsychotic agents. These analogs showed promising activities in both in vitro and in vivo studies, indicating their potential use in the development of new antipsychotic medications (Norman et al., 1996).

Use in Radioligand Visualization

This compound has been studied for its potential use in radioligand visualization of peripheral benzodiazepine receptors, which could be significant in the development of diagnostic tools in medical imaging (Matarrese et al., 2001).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c27-23(24-7-8-26-9-11-28-12-10-26)18-14-20(25-19-4-2-1-3-17(18)19)16-5-6-21-22(13-16)30-15-29-21/h1-6,13-14H,7-12,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMIUMKDFSLBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.